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Compound of Interest

Compound Name: 2,6-Dibromobenzoic acid

Cat. No.: B057127

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 2,6-dibromobenzoic acid. It is intended for
researchers, scientists, and professionals in drug development who require detailed
spectroscopic information and analytical protocols for this compound.

Chemical Structure and Properties

e I[UPAC Name: 2,6-Dibromobenzoic acid

Chemical Formula: C7H4aBr202

Molecular Weight: 279.91 g/mol

CAS Number: 601-84-3

Appearance: White to off-white crystalline solid

Melting Point: 148 - 152 °C

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for 2,6-
dibromobenzoic acid in a structured format.
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The *H NMR spectrum of 2,6-dibromobenzoic acid exhibits a characteristic pattern for a

symmetrically disubstituted benzene ring.

Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
~11.0-13.0 Singlet (broad) N/A -COOH

7.70 Doublet (d) 8.1 H-3, H-5

7.29 Triplet (t) 8.1 H-4

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent

and may appear as a broad singlet.

The 13C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (6) ppm Assignment
166.87 C=0

138.67 C-1

131.87 C-3,C-5
131.65 C-4

Not Reported C-2,C-6

Note: The signals for the carbon atoms bearing the bromine atoms (C-2 and C-6) are often

broad or not observed due to quadrupolar relaxation.

While a specific experimental spectrum is not readily available, the characteristic IR absorption

bands for 2,6-dibromobenzoic acid can be predicted based on its functional groups.
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Wavenumber (cm~?)

Intensity

Assignment

3300 - 2500 Broad, Strong O-H stretch (Carboxylic acid)
3100 - 3000 Medium C-H stretch (Aromatic)

1710 - 1680 Strong C=0 stretch (Carboxylic acid)
1600 - 1450 Medium C=C stretch (Aromatic ring)
1320 - 1210 Strong C-O stretch (Carboxylic acid)
960 - 900 Broad, Medium O-H bend (Carboxylic acid)
~750 Strong C-Br stretch

The mass spectrum of 2,6-dibromobenzoic acid is expected to show a distinctive isotopic
pattern due to the presence of two bromine atoms (“°Br and 8!Br). The fragmentation pattern
would likely involve the loss of characteristic groups.

m/z (Mass-to-Charge

. Relative Intensity Proposed Fragment lon
Ratio)
: M]*, [M+2]*, [M+4]*
278, 280, 282 High _
(Molecular ion cluster)
261, 263, 265 Medium [M - OHJ*
233, 235, 237 Medium [M - COOH]*
154, 156 High [CeH3BI]*
75 Medium [CeHs]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

Sample Preparation:
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o Weigh approximately 10-20 mg of 2,6-dibromobenzoic acid for *H NMR or 50-100 mg for
13C NMR.

» Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-ds or
CDCI3) in a clean, dry vial.

« Filter the solution through a pipette with a small plug of glass wool into a standard 5 mm
NMR tube to remove any particulate matter.

e Cap the NMR tube securely.

Instrument Parameters (*H NMR):

Spectrometer: 400 MHz or higher

e Pulse Sequence: Standard single-pulse sequence

¢ Solvent: DMSO-ds

e Temperature: 298 K

e Number of Scans: 16-64

o Relaxation Delay: 1-2 seconds

» Reference: Tetramethylsilane (TMS) at 0.00 ppm

Instrument Parameters (33C NMR):

Spectrometer: 100 MHz or higher

Pulse Sequence: Proton-decoupled single-pulse sequence

Solvent: DMSO-ds

Temperature: 298 K

Number of Scans: 1024 or more, depending on concentration
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o Relaxation Delay: 2-5 seconds

o Reference: TMS at 0.00 ppm

Sample Preparation:

o Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any
moisture.

 In an agate mortar, grind approximately 1-2 mg of 2,6-dibromobenzoic acid to a fine
powder.

o Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample
until a homogeneous mixture is obtained.

o Transfer the mixture to a pellet die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

o Carefully remove the pellet from the die and place it in the sample holder of the FT-IR
spectrometer.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared Spectrometer

Range: 4000 - 400 cm™?

Resolution: 4 cmm—1

Number of Scans: 16-32

Background: A spectrum of a pure KBr pellet should be run as the background.

Sample Preparation:

e Prepare a dilute solution of 2,6-dibromobenzoic acid (approximately 1 mg/mL) in a volatile
organic solvent such as methanol or dichloromethane.
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e If the carboxylic acid is not volatile enough, derivatization to a more volatile ester (e.qg.,
methyl ester) may be necessary.

Instrument Parameters:

e Gas Chromatograph:

[¢]

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm
i.d., 0.25 pm film thickness).

[¢]

Injector Temperature: 250 °C

[¢]

Injection Mode: Splitless

[e]

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and
hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate.
e Mass Spectrometer:
o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: 230 °C
o Mass Range: 50 - 350 amu.
o Scan Speed: 2 scans/second.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2,6-dibromobenzoic acid.
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General Spectroscopic Analysis Workflow

Sample Preparation

Chemical Compound
(2,6-Dibromobenzoic Acid)

Dissolve in < Grind with KBr Dissolve in
Deuterated Solvent & Press Pellet Volatile Solvent

Spectroscopic Analysis

NMR Spectrometer

(IH & 12C) FT-IR Spectrometer GC-MS System
Data Acquisition & Interpretation
NMR Spectra IR Spectrum Mass Spectrum
(Chemical Shifts, Coupling) (Absorption Bands) (m/z, Fragmentation)

Structural Elucidation

Click to download full resolution via product page
Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 2,6-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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